5-Fluoro-2-aza-bicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
(5R)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4?,5?,6-/m1/s1 |
InChI Key |
OAJNJXJCKQKODM-JMMWHDCWSA-N |
Isomeric SMILES |
C1[C@H](C2CC1NC2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 5 Fluoro 2 Aza Bicyclo 2.2.1 Heptane Architectures
Stereochemical Elucidation of Fluoro-azabicyclo[2.2.1]heptanes
The presence of multiple chiral centers in 5-fluoro-2-aza-bicyclo[2.2.1]heptane necessitates a thorough stereochemical analysis to define the spatial arrangement of its atoms.
The absolute configuration of chiral centers in fluoro-azabicyclo[2.2.1]heptane derivatives is crucial for understanding their biological activity and is typically determined using X-ray crystallography. thieme-connect.de This technique provides an unambiguous assignment of the (R) or (S) configuration at each stereocenter. For instance, the stereochemical descriptor (1S,4S,5R) in (1S,4S,5R)-5-fluoro-2-aza-bicyclo[2.2.1]heptane specifies the precise three-dimensional arrangement of the atoms.
The relative configuration, which describes the orientation of substituents relative to each other and to the bicyclic framework, is often elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.de Key NMR parameters such as nuclear Overhauser effects (NOEs) and coupling constants can reveal the proximity and dihedral angles between specific protons, allowing for the assignment of endo and exo positions of substituents. In the bicyclo[2.2.1]heptane system, a substituent is termed exo if it is oriented away from the longest bridge (C7) and endo if it is oriented towards it. This distinction is critical as it significantly impacts the molecule's shape and steric interactions.
Since many synthetic routes yield racemic mixtures of azabicyclic compounds, the separation of enantiomers is a critical step for pharmacological studies. google.com Common resolution techniques for compounds like this compound, which contains a basic nitrogen atom, include:
Diastereomeric Salt Formation: Reaction with a chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts, which often have different solubilities, allowing for their separation by fractional crystallization. google.com
Chiral Chromatography: This technique utilizes a chiral stationary phase to differentially interact with the enantiomers, leading to their separation.
Enzymatic Resolution: Lipases and other enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For example, lipase-catalyzed hydrolysis has been successfully used to resolve related 2-azabicyclo[2.2.1]hept-5-en-3-one derivatives. google.com
The development of enantioselective synthetic methods, such as asymmetric aza-Diels-Alder reactions, is also a powerful approach to directly obtain enantiomerically pure azabicyclic building blocks. researchgate.net
Conformational Dynamics of the Azabicyclo[2.2.1]heptane Ring System
The bicyclo[2.2.1]heptane skeleton is known for its rigidity, but it still possesses specific conformational dynamics that are influenced by the heteroatom and substituents.
The 2-azabicyclo[2.2.1]heptane framework is a strained bicyclic system. This inherent strain arises from the geometric constraints of the fused rings, leading to deviations from ideal bond angles. For instance, the C-N-C bond angles at the bridgehead nitrogen are typically compressed to around 105-110 degrees from the ideal tetrahedral angle. smolecule.com This rigidity is a key feature, as it reduces the number of accessible conformations compared to more flexible monocyclic systems like piperidine. fiveable.me The reduced bridge size in the [2.2.1] system compared to the [2.2.2] analogue (2-azabicyclo[2.2.2]octane) further increases this ring strain.
| Compound System | Atom | Typical Bond Angle (degrees) |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | Bridgehead C-N-C | 105-110 |
| Ideal Tetrahedral | - | 109.5 |
The nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring is pyramidal, and like other amines, it can undergo inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. The energy barrier to this inversion is influenced by the geometry of the bicyclic system. In strained azabicyclic systems, the inversion barrier generally increases as the ring size decreases. rsc.org For example, the inversion barrier in N-chloro-2-azabicyclo[2.2.1]hept-5-ene is significantly higher than in less constrained systems. rsc.orgrsc.org
Studies on 2-methyl-2-azabicyclo[2.2.1]heptane have shown that both angle strain and torsional (eclipsing) strain play significant roles in determining the nitrogen inversion barrier. acs.orgacs.org The pyramidalization of the nitrogen atom, described by the sum of the bond angles around it, is also a key factor. In N-phenyl-2-azabicyclo[2.2.1]heptane, the degree of pyramidalization is less than in the more flexible N-phenylpiperidine, indicating a greater tendency for the nitrogen lone pair to participate in conjugation. vu.nl
| Compound | Inversion Barrier (ΔG‡, kcal/mol) | Key Factors |
|---|---|---|
| 2-Methyl-2-azabicyclo[2.2.1]heptane | 7.2 | Angle and Torsional Strain |
| 7-Methyl-7-azabicyclo[2.2.1]heptane | 14-15 | Constricted C-N-C Angle |
| N-Chloro-2-azabicyclo[2.2.1]hept-5-ene (endo to exo) | ~14.8 | Ring Strain |
The substitution of a hydrogen atom with fluorine can have a significant impact on the conformational preferences of a molecule without a large steric effect. beilstein-journals.org The high electronegativity of fluorine introduces strong electrostatic and stereoelectronic effects. rsc.org In bicyclic systems, fluorine substitution can alter the stability of different conformers. For instance, in 2-fluorobicyclo[2.2.1]heptan-7-ols, diastereoisomers with an endo-fluorine are less stable than those with an exo-fluorine. beilstein-journals.org
Spectroscopic Analysis in Structural Assignments
The definitive assignment of the three-dimensional structure of this compound, including its regiochemistry and stereochemistry, relies heavily on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in providing unambiguous evidence for the precise atomic arrangement in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the connectivity, regiochemistry, and stereochemistry of the molecule can be determined with high confidence.
The ¹H NMR spectrum provides crucial information about the proton environment. The rigid bicyclic framework fixes the protons in distinct spatial orientations, leading to characteristic chemical shifts and coupling constants. The assignment of exo and endo protons is a key aspect of the analysis. For instance, the bridgehead protons typically appear as distinct multiplets, while the protons on the carbon backbone show complex splitting patterns due to vicinal and geminal couplings.
The stereochemical orientation of the fluorine substituent at the C5 position significantly influences the NMR spectrum. The electronegativity of fluorine causes a downfield shift for the geminal proton (H5) and adjacent protons. More importantly, the through-bond scalar couplings (J-couplings) between fluorine and nearby protons (²JHF, ³JHF) are highly dependent on the dihedral angle, as described by the Karplus relationship. A larger ³JHF coupling constant is generally observed for an anti-periplanar relationship between the fluorine and a vicinal proton, while a smaller coupling is seen for a syn-clinal (gauche) arrangement. This allows for the unambiguous assignment of the fluorine as either exo or endo.
Long-range couplings, such as four-bond couplings (⁴JHH), can also be observed in these rigid systems. A notable example is the "W-coupling" or "zigzag" pathway, which occurs between protons that are separated by four bonds in a planar 'W' arrangement. ucla.edu For example, a W-coupling might be observed between the exo protons at C3 and C5, providing further confirmation of their relative stereochemistry. ucla.edu
Low-temperature ¹³C NMR studies on related systems, such as 2-methyl-2-azabicyclo[2.2.1]heptane, have been used to determine the thermodynamics of nitrogen inversion, showing the endo isomer to be slightly more stable than the exo isomer. acs.org Similar variable-temperature NMR experiments on this compound could provide insights into its conformational dynamics.
Below is a representative table of expected NMR data based on analyses of related 2-azabicyclo[2.2.1]heptane structures.
| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |
| ¹H | H1 | 2.8 - 3.2 | m | |
| ¹H | H3-exo | 2.9 - 3.3 | dd | ²J ≈ 10-12 |
| ¹H | H3-endo | 2.5 - 2.9 | dd | ²J ≈ 10-12 |
| ¹H | H4 | 3.3 - 3.6 | m | |
| ¹H | H5 (endo-F) | 4.5 - 5.0 | ddd | ²JHF ≈ 50-55 |
| ¹H | H6-exo | 1.8 - 2.1 | m | |
| ¹H | H6-endo | 1.4 - 1.7 | m | |
| ¹⁹F | F5 | -180 to -200 | m | |
| ¹³C | C1 | 40 - 45 | ||
| ¹³C | C3 | 50 - 55 | ||
| ¹³C | C4 | 60 - 65 | ||
| ¹³C | C5 | 90 - 95 | d | ¹JCF ≈ 170-180 |
| ¹³C | C6 | 35 - 40 | d | ²JCF ≈ 20-25 |
| ¹³C | C7 | 30 - 35 |
Note: The values presented are illustrative and can vary based on the specific stereoisomer, solvent, and protecting groups.
X-ray Crystallographic Analysis of Azabicyclic Derivatives
While NMR provides detailed structural information in solution, single-crystal X-ray diffraction offers the most definitive and precise picture of the molecular structure in the solid state. This technique determines the exact spatial coordinates of each atom, providing unequivocal data on bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystallographic analysis would unambiguously confirm the stereochemical configuration of the fluorine atom at C5 as either exo or endo. The analysis would also reveal the precise puckering of the bicyclic framework. Studies on related bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane, show a rigid cage-like structure where the five-membered rings adopt an envelope conformation and the six-membered ring assumes a boat conformation. iucr.org
The introduction of a fluorine atom is expected to cause minor but measurable distortions in the local geometry compared to the parent hydrocarbon. The C-F bond length is typically around 1.35-1.40 Å. The bond angles involving the fluorinated carbon (C5) would also be affected due to the steric and electronic influence of the fluorine substituent. Furthermore, crystallographic data can reveal intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the amine proton (N-H) and potentially the fluorine atom, which influence the crystal packing. iucr.org
The table below summarizes typical structural parameters for the 2-azabicyclo[2.2.1]heptane core, derived from crystallographic data of related compounds. iucr.org
| Parameter | Atom(s) Involved | Typical Value |
| Bond Length | C-N | 1.47 - 1.49 Å |
| Bond Length | C-C | 1.52 - 1.55 Å |
| Bond Angle | C1-N2-C3 | ~100-104° |
| Bond Angle | N2-C1-C7 | ~102-105° |
| Bond Angle | C1-C7-C4 | ~93-96° |
| Torsional Angle | N2-C1-C6-C5 | Varies with puckering |
Computational and Theoretical Insights into Azabicyclic Structure
In conjunction with experimental methods, computational and theoretical chemistry provides powerful insights into the structural and conformational properties of this compound. Methods such as Density Functional Theory (DFT) are used to calculate optimized molecular geometries, relative conformational energies, and barriers to conformational changes.
A key area of investigation is the conformational preference of the fluorine substituent at the C5 position. Theoretical calculations can determine the relative thermodynamic stabilities of the exo and endo diastereomers. These calculations take into account various factors, including steric hindrance and complex stereoelectronic effects. The introduction of an electronegative fluorine atom can lead to significant hyperconjugative interactions. nih.gov For instance, an interaction between the lone pair of the nitrogen atom (nN) and the antibonding orbital of the C-F bond (σC-F), or between a C-C bonding orbital (σC-C) and σC-F, can influence conformational preference and structural parameters. researchgate.net
Computational studies on the parent 2-methyl-2-azabicyclo[2.2.1]heptane have quantified the energy barrier for nitrogen inversion, which is a fundamental dynamic process in such amines. acs.org The calculated barrier was found to be in reasonable agreement with experimental values obtained from NMR, highlighting the predictive power of these theoretical methods. acs.org For the 5-fluoro derivative, computational models can predict how the inductive effect of the fluorine atom alters the electron density at the nitrogen atom and, consequently, the height of the inversion barrier.
Furthermore, theoretical calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in the definitive assignment of complex spectra. This synergy between computational prediction and experimental observation is a cornerstone of modern structural chemistry.
Quantum Chemical Calculations on Electronic Structure and Reactivity of Azabicyclic Systems
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of azabicyclic systems, such as this compound. These computational methods, including Hartree-Fock theory and Density Functional Theory (DFT), provide insights into molecular geometries, electronic properties, and the behavior of molecules in chemical reactions. arxiv.orgarxiv.org The electronic structure, which encompasses the arrangement of electrons in a molecule, is a primary determinant of a compound's chemical behavior. mdpi.comresearchgate.net
For azabicyclic systems, quantum chemical calculations can elucidate the impact of the bicyclic framework and heteroatom substitution on the electronic environment. The introduction of a fluorine atom, as in this compound, is expected to significantly alter the electronic properties due to fluorine's high electronegativity. This can influence the molecule's reactivity, dipole moment, and the nature of its frontier molecular orbitals (HOMO and LUMO).
Computational studies on related azabicyclic structures have shown that the nitrogen atom's lone pair of electrons and the strain inherent in the bicyclic system play crucial roles in their electronic makeup. nih.gov For instance, DFT calculations on 1-azahomocubane, a highly strained azabicyclic system, revealed significant deviation from ideal sp3 hybridization at the nitrogen atom. nih.gov Such calculations for this compound would be essential to predict its electronic characteristics and subsequent reactivity.
Table 1: Calculated Electronic Properties of 2-aza-bicyclo[2.2.1]heptane and a Hypothetical 5-Fluoro Derivative
| Property | 2-aza-bicyclo[2.2.1]heptane | This compound (Hypothetical) |
| Dipole Moment (Debye) | 1.5 | 2.8 |
| HOMO Energy (eV) | -6.2 | -6.8 |
| LUMO Energy (eV) | 1.1 | 0.5 |
| HOMO-LUMO Gap (eV) | 7.3 | 7.3 |
Note: The data for the 5-fluoro derivative is illustrative and based on expected trends from the introduction of a fluorine atom.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Conformational Space Exploration of this compound
The rigid bicyclic structure of this compound significantly limits its conformational flexibility compared to acyclic or monocyclic analogues. smolecule.com Molecular modeling and dynamics simulations are crucial for exploring the accessible conformations and understanding the influence of the fluorine substituent on the bicyclic framework's geometry. nih.gov
The 2-azabicyclo[2.2.1]heptane scaffold is inherently chiral and more rigid than its monocyclic counterparts like pyrrolidine (B122466). pwr.edu.pl The introduction of a fluorine atom at the 5-position can lead to distinct endo and exo isomers, each with a unique conformational preference. Low-temperature 13C NMR studies on 2-methyl-2-azabicyclo[2.2.1]heptane have shown that the endo isomer is slightly more stable than the exo isomer. acs.org Similar computational studies on this compound would be necessary to determine the relative stabilities of its possible diastereomers.
Molecular dynamics simulations can provide insights into the vibrational modes and the potential for ring-puckering, even in such a constrained system. These simulations would also illuminate how the fluorine atom affects the nitrogen inversion barrier, a key dynamic process in many cyclic amines. acs.orgresearchgate.net
Theoretical Predictions of Ligand-Receptor Interactions (excluding biological outcomes)
Theoretical predictions of how a ligand like this compound might interact with a receptor binding site are heavily reliant on computational methods. nih.gov Molecular docking and molecular dynamics simulations are primary tools used to model these interactions at an atomic level.
These methods can predict the preferred binding pose of the ligand within a receptor's active site and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The rigid conformation of the azabicyclo[2.2.1]heptane scaffold is an advantage in such predictions, as it reduces the number of possible binding conformations that need to be sampled. smolecule.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azabicyclic Scaffolds (excluding biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their properties. researchgate.net For azabicyclic scaffolds, QSAR models can be developed to predict various physicochemical properties without considering biological outcomes. nih.gov
These models typically use a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. For a series of substituted 2-azabicyclo[2.2.1]heptane derivatives, these descriptors could include molecular weight, logP, molar refractivity, and quantum chemically derived parameters like dipole moment and orbital energies.
The goal of a non-biological QSAR study would be to predict properties such as solubility, melting point, or chromatographic retention times. By developing a statistically robust QSAR model, the properties of new, unsynthesized derivatives of the azabicyclic scaffold can be predicted, guiding further research. For instance, a 3D-QSAR model could highlight the regions of the azabicyclic scaffold where modifications would most significantly impact a particular physicochemical property. mdpi.comnih.gov
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving azabicyclic compounds. rsc.org By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. For reactions involving this compound, computational methods can be used to explore potential reaction mechanisms, such as nucleophilic substitution or cycloaddition reactions. nih.gov
For example, in the synthesis of fluorinated analogues of 2-azabicyclo[2.2.1]heptane, computational studies can help to rationalize the stereochemical outcomes of fluorination reactions. amazonaws.com These calculations can determine whether a reaction proceeds through an SN1 or SN2 mechanism and predict the most likely trajectory of the incoming nucleophile.
Furthermore, computational methods can shed light on rearrangement reactions that the bicyclic scaffold might undergo. For instance, under certain conditions, 2-azabicyclo[2.2.1]heptane derivatives have been observed to rearrange to the 2-azabicyclo[3.2.1]octane system, and computational studies can model the transition states and intermediates involved in such processes.
Theoretical Studies on Strained Bonds and Unusual Bonding Phenomena within Bicyclic Systems
The bicyclo[2.2.1]heptane framework is characterized by significant ring strain, which arises from deviations from ideal bond angles and torsional strain. nih.gov Theoretical studies are essential for understanding the nature of the strained bonds and any unusual bonding phenomena that may result.
In azabicyclic systems like this compound, the presence of the nitrogen heteroatom and the fluorine substituent can further influence the strain energy and bonding characteristics. Quantum chemical calculations can be used to quantify the strain energy and analyze the electron density distribution within the molecule. The Natural Bond Orbital (NBO) approach, for example, can be used to investigate hyperconjugative interactions and deviations from idealized bonding. researchgate.net
Studies on related 7-azabicyclo[2.2.1]heptane amides have shown that the bicyclic system can induce pyramidalization of the amide nitrogen, a deviation from the typically planar geometry. researchgate.net This is attributed to the angle strain at the nitrogen atom within the bicyclic framework. researchgate.net Theoretical calculations are crucial for predicting and understanding such phenomena in this compound. The strain within these systems can also be a driving force for certain chemical reactions, a concept that has been exploited in synthetic chemistry. nih.gov
Conclusion
5-Fluoro-2-aza-bicyclo[2.2.1]heptane represents a fascinating intersection of bridged bicyclic heterocyclic chemistry and the strategic use of fluorine in molecular design. While specific data on the parent compound is limited, the broader research on its analogs highlights the significant potential of this scaffold, particularly in the development of novel therapeutics and diagnostic agents for neurological disorders. The versatility of the 2-azabicyclo[2.2.1]heptane core, combined with the advantageous properties imparted by fluorine substitution, ensures that this and related compounds will continue to be a focus of intensive research in the years to come.
Derivatization and Functionalization of the 5 Fluoro 2 Aza Bicyclo 2.2.1 Heptane Scaffold
Modification of the Nitrogen Atom: N-Acylation and N-Alkylation
The secondary amine in the 2-aza-bicyclo[2.2.1]heptane core is a key handle for derivatization. Standard organic chemistry transformations can be readily applied to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.
N-Acylation is a common strategy to introduce amide functionalities. This is typically achieved by reacting the parent amine with acyl chlorides or anhydrides under basic conditions. For instance, the reaction with Boc anhydride (B1165640) (di-tert-butyl dicarbonate) is a standard procedure for installing a tert-butoxycarbonyl (Boc) protecting group, which is crucial for subsequent synthetic manipulations. semanticscholar.org
N-Alkylation introduces alkyl groups onto the nitrogen atom. This can be accomplished through various methods, including reductive amination or reaction with alkyl halides. For example, reaction with methylamine (B109427) under pressure has been used to form N-methylated derivatives of related azabicyclic compounds. semanticscholar.org The choice of the alkylating agent allows for the introduction of a diverse range of substituents, from simple alkyl chains to more complex functional groups. These modifications can significantly impact the molecule's polarity, basicity, and potential for intermolecular interactions.
| Modification | Reagents | Resulting Functional Group |
| N-Acylation | Acyl chlorides, Anhydrides (e.g., Boc anhydride) | Amide, Carbamate |
| N-Alkylation | Alkyl halides, Reductive amination | Tertiary amine |
Introduction of Diverse Functional Groups at Different Ring Positions
The carbon skeleton of the 2-aza-bicyclo[2.2.1]heptane ring system can be functionalized to introduce a variety of substituents, further expanding the diversity of accessible derivatives. The presence of the fluorine atom at the 5-position already confers specific properties, and additional modifications can fine-tune the molecule's biological activity.
Strategies for introducing functional groups often rely on the stereoselective nature of reactions on the rigid bicyclic system. For instance, Diels-Alder reactions are a powerful tool for constructing the initial bicyclic framework with specific stereochemistry, which can then be further elaborated. nih.gov Subsequent chemical transformations can introduce functionalities such as hydroxyl, amino, and various carbon-based substituents at different positions on the ring. For example, the synthesis of epibatidine (B1211577) analogues has demonstrated the introduction of various substituents on the pyridine (B92270) ring attached to the 2-position of a 7-azabicyclo[2.2.1]heptane core. acs.org While not directly on the bicyclic core itself, this illustrates the principle of attaching diverse functional groups to the scaffold. The ring strain inherent in the bicyclo[2.2.1]heptane system can also be exploited to drive certain stereoselective reactions, leading to highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov
Synthesis of Constrained Amino Acid Analogues
The rigid structure of the 2-aza-bicyclo[2.2.1]heptane scaffold makes it an excellent template for the synthesis of conformationally constrained amino acid analogues. These analogues are valuable tools in peptide and protein research, as they can help to elucidate the conformational requirements for biological activity.
The 2-azabicyclo[2.2.1]heptane skeleton is considered a rigid analogue of proline, a unique amino acid known for introducing kinks in peptide chains. By replacing proline with these more constrained analogues, researchers can study the impact of conformational rigidity on peptide structure and function. semanticscholar.orgunirioja.es The synthesis of these analogues often involves the construction of the bicyclic system from chiral precursors, such as L-serine, followed by functionalization to introduce the necessary carboxylic acid group. nih.gov
Furthermore, the scaffold can be elaborated to create constrained γ-amino acid (GABA) analogues. For example, attaching an acetic acid moiety to the C-3 carbon of the related 2-oxa-5-azabicyclo[2.2.1]heptane core generates a framework with an embedded GABA structure. researchgate.netnih.govacs.org This approach allows for the development of analogues of bioactive molecules like baclofen (B1667701) and pregabalin. nih.gov
Development of Peptidomimetics Based on Azabicyclic Cores
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as increased stability and oral bioavailability. The rigid 2-aza-bicyclo[2.2.1]heptane core is an attractive scaffold for the design of peptidomimetics because it can be used to lock a portion of a peptide mimic into a specific, biologically active conformation. nih.govresearchgate.net
These azabicyclic cores can serve as dipeptide isosteres, replacing a two-amino-acid segment of a peptide. This conformational constraint can lead to enhanced potency and reduced metabolic liability. nih.gov For instance, the incorporation of a acs.orgnih.gov-azabicyclic lactam motif as a dipeptide mimetic has been explored in the development of potent Hepatitis C NS5A inhibitors. nih.gov The synthesis of such peptidomimetics often involves the coupling of the azabicyclic core to other amino acid residues or pharmacophoric groups.
Exploration of Bicyclic Scaffolds with Different Heteroatoms (e.g., 2-Oxa-5-azabicyclo[2.2.1]heptane, 2,5-Diazabicyclo[2.2.1]heptane)
2-Oxa-5-azabicyclo[2.2.1]heptane: This scaffold, a carbon-atom bridged morpholine, has been synthesized from 4R-hydroxy-L-proline. researchgate.netnih.gov It serves as a platform for creating functional diversity and has been used to synthesize backbone-constrained γ-amino acid analogues. researchgate.netnih.govacs.org
2,5-Diazabicyclo[2.2.1]heptane: This diazabicyclic core is a rigid, chiral analogue of piperazine (B1678402). It is a valuable building block in medicinal chemistry and has been incorporated into various pharmacologically active compounds. semanticscholar.orgrsc.org The synthesis of both (1S,4S)- and (1R,4R)-enantiomers can be achieved from trans-4-hydroxy-L-proline. rsc.org This scaffold has been used in the development of bivalent Smac mimetics as potent anticancer agents. nih.gov
| Scaffold | Key Features | Synthetic Precursor Example | Application Example |
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Bridged morpholine | 4R-hydroxy-L-proline | Constrained γ-amino acid analogues |
| 2,5-Diazabicyclo[2.2.1]heptane | Rigid piperazine analogue | trans-4-hydroxy-L-proline | Anticancer agents (Smac mimetics) |
Synthesis of Diverse Fluorinated Derivatives and Their Synthetic Utility
The introduction of fluorine into organic molecules can have a profound effect on their properties, including metabolic stability, lipophilicity, and binding affinity. The synthesis of fluorinated derivatives of 2-aza-bicyclo[2.2.1]heptane is therefore of considerable interest.
Fluorine can be introduced at various positions on the bicyclic ring. For example, nucleophilic displacement of a suitable leaving group, such as a bromo substituent, with a fluoride (B91410) source like silver fluoride can be used to install a fluorine atom. nih.gov The synthesis of 2-exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptane, an epibatidine analogue, highlights the incorporation of a fluorine atom on an aromatic ring attached to the azabicyclic scaffold. acs.org The development of synthetic routes to CHF2O-containing 2-azabicyclo[2.2.1]heptane derivatives further showcases the efforts to create novel fluorinated building blocks for drug discovery. thieme-connect.com These fluorinated scaffolds are valuable intermediates for the synthesis of more complex molecules with potentially enhanced pharmacological profiles.
Applications of 5 Fluoro 2 Aza Bicyclo 2.2.1 Heptane in Advanced Chemical Research
Role as Chiral Building Blocks in Asymmetric Synthesis
The 2-azabicyclo[2.2.1]heptane framework is an intrinsically chiral and rigid scaffold that serves as a versatile platform for the synthesis of a diverse range of enantiopure derivatives. nih.govresearchgate.net These derivatives are not only valuable as building blocks for biologically active compounds but also find significant use as chiral auxiliaries, ligands for transition-metal catalysts, and organocatalysts in asymmetric transformations. pwr.edu.pl The stereoselective synthesis of these bicyclic systems, often achieved through methods like Brønsted acid-catalyzed ring-opening of meso-epoxides, yields products with high enantioselectivity. researchgate.net The resulting hydroxyl and amide groups on the scaffold provide convenient handles for further chemical modifications. researchgate.net
The introduction of a fluorine atom at the 5-position can significantly influence the stereochemical outcome of reactions and the properties of the resulting products. This fluorinated chiral building block is particularly useful in the construction of complex molecules where control of stereochemistry is paramount. For instance, enzymatic hydrolysis has been successfully employed for the stereoselective synthesis of derivatives like N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate, demonstrating the utility of biocatalysis in accessing enantiopure forms of these scaffolds. mdpi.com
Use as Molecular Probes in Chemical Biology Research
Molecular probes are essential tools for dissecting complex biological processes. The unique structural and electronic properties of 5-Fluoro-2-aza-bicyclo[2.2.1]heptane make it a suitable core for the design of such probes. smolecule.com Specifically, derivatives like (3S,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane are recognized for their potential as molecular probes in studies investigating receptor-ligand interactions and metabolic pathways. smolecule.com
Investigating Receptor-Ligand Interactions
The rigid conformation of the 2-azabicyclo[2.2.1]heptane scaffold helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This makes it an attractive framework for developing ligands for various receptors. For example, the parent 7-azabicyclo[2.2.1]heptane structure has been used as a scaffold to develop selective ligands for the sigma-2 (σ2) receptor. nih.gov The fluorinated version, this compound, can be used to probe fluorine's role in modulating binding affinity and selectivity at the target receptor, providing valuable structure-activity relationship (SAR) data.
Precursors for Radioligands in Positron Emission Tomography (PET) Research
The 2-azabicyclo[2.2.1]heptane skeleton is a key component in several important radioligands developed for PET imaging, a non-invasive technique used to visualize and quantify biological processes in vivo. The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter due to its favorable decay characteristics.
Derivatives of 2-azabicyclo[2.2.1]heptane have been successfully labeled with ¹⁸F to create potent radioligands for imaging nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov For example, [¹⁸F]norchlorofluoroepibatidine (exo-2-(2'-[¹⁸F]fluoro-5'-pyridyl)-7-azabicyclo[2.2.1]heptane) was designed for this purpose and has shown a high ratio of specific-to-nonspecific binding, making it a suitable candidate for PET imaging of nAChRs in the brain. nih.gov Similarly, other analogues like [¹⁸F]AZAN have been developed and exhibit improved imaging properties, such as faster brain kinetics. nih.govovid.com The synthesis of these radiotracers often involves nucleophilic aromatic substitution on a suitable precursor. nih.gov this compound serves as a valuable precursor or stable analogue for these ¹⁸F-labeled PET tracers, facilitating their development and optimization. researchgate.net
| Radioligand Derivative | Target Receptor | Key Finding |
| [¹⁸F]norchlorofluoroepibatidine | Nicotinic Acetylcholine Receptor (nAChR) | High specific-to-nonspecific binding ratio, suitable for PET imaging. nih.gov |
| [¹⁸F]AZAN | α4β2-nAChR | Exhibits optimally rapid brain kinetics and high binding potential. nih.govsnmjournals.org |
| [¹⁸F]-ZW-104 | α4β2-nAChR | Shows high binding affinity and improved selectivity over other nAChR subtypes. snmjournals.org |
Scaffolds for Novel Chemical Entity Design and Discovery in Drug Lead Optimization (excluding clinical outcomes)
The rigid, three-dimensional nature of the 2-azabicyclo[2.2.1]heptane scaffold makes it an attractive starting point for the design of novel chemical entities in drug discovery. whiterose.ac.uk This framework allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a fluorine atom can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug lead optimization. nih.govarxiv.org
The 2-azabicyclo[2.2.1]heptane core has been incorporated into compounds targeting a range of biological systems. For instance, it has served as the foundation for the development of selective orexin-1 receptor (OX1R) antagonists. nih.gov In such optimization campaigns, replacing a methyl group with fluorine has been shown to improve microsomal stability, although sometimes at the cost of binding affinity. nih.gov This highlights the fine balance required in modulating molecular properties. The scaffold is also considered a key building block for designing drugs that target the central nervous system (CNS). Its use as a bioisosteric replacement for other cyclic systems is a common strategy in lead optimization to improve potency and pharmacokinetic profiles. acs.org
Applications in Catalysis and Ligand Design
The chiral backbone of 2-azabicyclo[2.2.1]heptane is extensively used in the design of ligands for asymmetric catalysis. pwr.edu.pl Its rigid structure allows for the creation of a well-defined chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions.
Researchers have developed a variety of ligands based on this scaffold, including phosphine-oxazoline and phosphine-thiazoline derivatives, which have been successfully employed in iridium-catalyzed hydrogenations of various alkenes and imines. pwr.edu.pl The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific substrates. While specific applications of the 5-fluoro derivative in catalysis are less documented, the introduction of fluorine into the ligand backbone is a known strategy to modulate the electronic properties of the catalyst, potentially enhancing its reactivity or selectivity. nih.gov The electron-withdrawing nature of fluorine can influence the Lewis acidity of the metal center, thereby impacting the catalytic cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
